molecular formula C20H18N2O4 B11401075 N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 879579-24-5

N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401075
CAS No.: 879579-24-5
M. Wt: 350.4 g/mol
InChI Key: UPLOQKSECYSGGZ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chromene ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The acetylamino group can be introduced through acetylation reactions, while the carboxamide group is typically formed through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-acetylamino)phenylacetamide: Similar structure but lacks the chromene ring.

    6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar chromene structure but lacks the acetylamino group.

    N-(4-acetylamino)phenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide: Similar functional groups but different ring structure.

Biological Activity

N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article focuses on its pharmacological properties, including its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18N2O3C_{18}H_{18}N_{2}O_{3} and a molecular weight of 314.35 g/mol. Its structure features a chromene core substituted with an acetylamino group and a carboxamide moiety, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that chromene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response.

Table 1: Inhibitory Effects on COX and LOX Enzymes

CompoundCOX-2 IC50 (µM)LOX IC50 (µM)
Compound A10.45.4
Compound B18.115.6
This compoundTBDTBD

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Anticancer Effects
A study reported that derivatives of chromene showed potent cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

3. Neuroprotective Activity

Chromene derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by these compounds suggests potential therapeutic applications.

Table 2: AChE Inhibition Potency

CompoundAChE IC50 (µM)
This compoundTBD
Control Drug (Donepezil)0.5

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes like AChE and COX. The compound's ability to form hydrogen bonds and π–π stacking interactions with key residues enhances its inhibitory potency.

Properties

CAS No.

879579-24-5

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-11-8-16-17(24)10-19(26-18(16)9-12(11)2)20(25)22-15-6-4-14(5-7-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,25)

InChI Key

UPLOQKSECYSGGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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